2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide
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Overview
Description
2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide is an organic compound characterized by the presence of a cyano group and a cyclooctenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide typically involves the reaction of cyclooct-4-en-1-one with cyanoacetamide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with cyanoacetamide to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and microwave-assisted synthesis are also explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the cyclooctenylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-(cyclohexylidene)acetamide
- 2-Cyano-2-(cyclopentylidene)acetamide
- 2-Cyano-2-(cycloheptylidene)acetamide
Uniqueness
2-Cyano-2-(cyclooct-4-en-1-ylidene)acetamide is unique due to its cyclooctenylidene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
62702-31-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyano-2-cyclooct-4-en-1-ylideneacetamide |
InChI |
InChI=1S/C11H14N2O/c12-8-10(11(13)14)9-6-4-2-1-3-5-7-9/h1-2H,3-7H2,(H2,13,14) |
InChI Key |
ANGMQBZKTADKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(=C(C#N)C(=O)N)C1 |
Origin of Product |
United States |
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